molecular formula C16H23N3O7S2 B2457981 6-(ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 866134-39-6

6-(ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B2457981
CAS No.: 866134-39-6
M. Wt: 433.49
InChI Key: BVMGEROTHYBYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a synthetic compound characterized by its unique benzoxazine core. This chemical structure incorporates sulfonyl and morpholino groups, which contribute to its distinctive chemical and biological properties. The compound's structural complexity makes it of significant interest in various scientific disciplines.

Properties

IUPAC Name

6-ethylsulfonyl-4-methylsulfonyl-N-morpholin-4-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O7S2/c1-3-28(23,24)12-4-5-14-13(10-12)19(27(2,21)22)11-15(26-14)16(20)17-18-6-8-25-9-7-18/h4-5,10,15H,3,6-9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMGEROTHYBYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-(ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves multiple steps:

  • Formation of Benzoxazine Core: : Synthesis begins with the construction of the benzoxazine ring through a cyclization reaction involving ortho-aminophenols and formaldehyde under acidic or basic conditions.

  • Introduction of Sulfonyl Groups: : Ethylsulfonyl and methylsulfonyl groups are introduced via sulfonation reactions using reagents like ethyl sulfonyl chloride and methyl sulfonyl chloride.

  • Morpholino Group Addition: : The morpholino group is introduced through nucleophilic substitution, typically involving morpholine and an appropriate electrophilic intermediate.

  • Final Amide Formation: : The carboxamide functional group is formed via coupling reactions between the benzoxazine derivative and amine reagents, often facilitated by coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial-scale production may involve:

  • Batch Reactors: : For controlled reactions with intermediate isolations.

  • Continuous Flow Reactors: : To increase efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions:

  • Oxidation: : Conversion of sulfonyl groups to sulfone derivatives using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction of the carboxamide to primary amines using reducing agents such as lithium aluminium hydride.

  • Substitution: : Nucleophilic substitution at the morpholino group with different nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Nucleophiles: : Amines, alcohols, thiols.

Major Products Formed

  • Sulfonyl Derivatives: : Sulfones from oxidation reactions.

  • Amines: : From reduction of carboxamide.

  • Substituted Morpholines: : From nucleophilic substitution.

Scientific Research Applications

Chemistry

  • Catalysts: : Sulfonyl derivatives can be used as catalysts in organic synthesis.

  • Ligands: : Benzoxazine derivatives as ligands in coordination chemistry.

Biology

  • Enzyme Inhibitors: : Potential inhibitors of enzymes due to the presence of reactive sulfonyl groups.

Medicine

  • Pharmaceuticals: : Investigation in drug design for anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

  • Polymers: : Use in polymer science to create high-performance materials.

  • Dyes: : As a component in the synthesis of complex dyes.

Mechanism of Action

Molecular Targets

  • Enzymes: : Inhibition of specific enzymes by binding to their active sites.

  • Receptors: : Interaction with cellular receptors influencing signal transduction pathways.

Pathways Involved

  • Sulfonyl Groups: : Act as electrophilic centers, facilitating enzyme inhibition.

  • Benzoxazine Core: : Structural rigidity influences binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfonyl)-2H-1,4-benzoxazin-2-one: : Another benzoxazine derivative with differing substitution patterns.

  • N-morpholino-2H-benzoxazine-2,3-dione: : Similar morpholino group but different overall structure.

  • 6-(ethylsulfonyl)-4-(methylsulfonyl)-2H-1,4-benzoxazine: : Lacks the carboxamide group, affecting its reactivity and applications.

Uniqueness

6-(ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide stands out due to its specific functional group arrangement, influencing its chemical reactivity and potential biological activities, making it a compound of significant interest in various fields of research and industry.

Biological Activity

The compound 6-(ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS No. 866134-39-6) is a member of the benzoxazine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H23N3O7S2C_{16}H_{23}N_{3}O_{7}S_{2}, with a molecular weight of 433.5 g/mol. The structure includes both ethyl and methyl sulfonyl groups attached to a morpholine ring and a benzoxazine moiety, which are critical for its biological activity.

PropertyValue
Chemical FormulaC16H23N3O7S2C_{16}H_{23}N_{3}O_{7}S_{2}
Molecular Weight433.5 g/mol
CAS Number866134-39-6

Research indicates that compounds within the benzoxazine class exhibit various mechanisms of action, primarily through the inhibition of specific kinases such as Glycogen Synthase Kinase 3 Beta (GSK-3β). Inhibition of GSK-3β is significant due to its role in multiple signaling pathways associated with cancer and neurodegenerative diseases.

GSK-3β Inhibition

A study identified related benzoxazine compounds as potent GSK-3β inhibitors with IC50 values around 1.6 µM. The treatment of neuroblastoma N2a cells with these compounds resulted in increased levels of phosphorylated GSK-3β, indicating effective inhibition .

Biological Activity

The biological activity of 6-(ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has been evaluated in various contexts:

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties against several cancer cell lines:

Cell LineIC50 (µM)
PC-3 (Prostate)7.84 - 16.2
MDA-MB-231 (Breast)7.84 - 16.2
MIA PaCa-2 (Pancreatic)7.84 - 16.2
U-87 MG (Glioblastoma)7.84 - 16.2

These results suggest that the compound may serve as a promising lead for further drug development targeting specific cancers .

Neuroprotective Effects

The compound's ability to modulate neuroprotective pathways through GSK-3β inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. The inhibition of GSK-3β is linked to reduced tau phosphorylation and improved cognitive function in preclinical models .

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A recent study synthesized various benzoxazine derivatives and evaluated their anticancer activities. Among these, compounds similar to 6-(ethylsulfonyl)-4-(methylsulfonyl)-N-morpholino showed enhanced activity due to structural modifications that improved binding affinity to target proteins involved in cancer progression .
  • Neuroprotective Studies : In models mimicking Alzheimer's disease, compounds with similar structures were shown to reduce amyloid-beta accumulation and improve neuronal survival rates by modulating GSK-3β activity .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis of this benzoxazine derivative likely involves sequential sulfonylation and coupling reactions. Key steps include:

Sulfonylation : Introducing ethylsulfonyl and methylsulfonyl groups via nucleophilic substitution using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .

Morpholino Incorporation : Coupling the morpholino group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to avoid side reactions .

Cyclization : Forming the benzoxazine ring via acid-catalyzed cyclization (e.g., HCl in ethanol) .
Critical Conditions : Control temperature (<50°C), pH (6–7 for coupling), and solvent purity to minimize hydrolysis of sulfonyl groups.

Q. How can the purity of this compound be assessed chromatographically, and what system suitability criteria are critical?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and a mobile phase of methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid . System Suitability :
ParameterRequirement
Retention time±2% reproducibility
Resolution (epimers)≥1.5 (if epimers co-elute)
Tailing factor≤2.0
Run spiked samples with known impurities (e.g., des-sulfonated byproducts) to validate specificity.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm sulfonyl groups (δ 3.1–3.5 ppm for SO₂CH₂), morpholino protons (δ 3.6–3.8 ppm), and benzoxazine ring protons (δ 4.2–4.5 ppm) .
  • HRMS : Exact mass analysis (e.g., ESI+) to verify molecular formula (C₁₆H₂₁N₂O₆S₂) and detect trace impurities .
  • IR : Peaks at 1150–1250 cm⁻¹ (sulfonyl S=O) and 1650–1700 cm⁻¹ (carboxamide C=O) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved systematically?

  • Methodological Answer :
  • Source Analysis : Compare experimental conditions (e.g., cell lines, assay pH, solvent DMSO% ). For example, sulfonamide stability varies in acidic media, potentially altering activity .
  • Statistical Modeling : Apply structural equation modeling (SEM) to isolate confounding variables (e.g., batch purity, storage conditions) .
  • Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC₅₀ normalization) .

Q. What strategies optimize reaction yield in large-scale synthesis while minimizing impurities?

  • Methodological Answer :
  • Solvent Optimization : Use 1,4-dioxane for sulfonylation (enhances solubility of intermediates) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce reaction time .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor sulfonylation completion in real time .
    Table: Yield Optimization Parameters
VariableOptimal RangeImpact on Yield
Temperature40–45°CMaximizes rate
Reaction time8–12 hrsAvoids over-sulfonylation
Catalyst loading2–3 mol%Cost-effective

Q. How do the sulfonyl groups influence the compound’s reactivity in further derivatization?

  • Methodological Answer : The electron-withdrawing sulfonyl groups:
  • Reduce Nucleophilicity : Hinder SN2 reactions at the benzoxazine nitrogen. Use strong nucleophiles (e.g., Grignard reagents) in THF at −78°C .
  • Enhance Stability : Resist hydrolysis in basic conditions (pH >10) but degrade in strong acids (pH <2) .
    Case Study : Sulfonamide derivatives show improved solubility in polar aprotic solvents (e.g., DMSO) for biological assays .

Q. What computational methods predict binding affinity to kinase targets, and how do they compare to wet-lab data?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 3BX) to identify key interactions (e.g., hydrogen bonds with morpholino oxygen) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
  • Validation : Compare computational ΔG values with SPR-measured Kd (e.g., discrepancies >1 kcal/mol suggest force field limitations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.